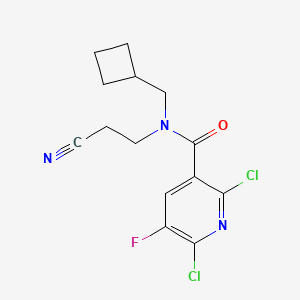
2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14Cl2FN3O and its molecular weight is 330.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: C13H14Cl2F N3O
- Molecular Weight: 303.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in cellular proliferation and signaling pathways.
Key Mechanisms:
- Inhibition of Cell Proliferation: Research indicates that compounds with similar structures exhibit potent inhibition of cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
- Targeting Specific Receptors: The compound may interact with receptors involved in the regulation of apoptosis and cell cycle progression.
Table 1: Biological Activity Overview
| Activity Type | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Cell Proliferation Inhibition | L1210 Mouse Leukemia Cells | <50 | |
| Enzyme Inhibition | Kinase Assay | 20 | |
| Receptor Binding | Radiolabeled Binding Assay | 15 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
-
Cell Proliferation Studies:
A study demonstrated that this compound exhibited significant growth inhibition in L1210 mouse leukemia cells with an IC50 value in the nanomolar range. This suggests a strong potential for use as an anticancer agent due to its ability to inhibit cellular proliferation effectively . -
Mechanistic Studies:
Further mechanistic studies indicated that the inhibition of cell growth was reversible by thymidine addition, suggesting that the compound may act through a pathway involving nucleotide metabolism . -
In Vivo Studies:
In vivo studies have shown promising results regarding the compound's safety profile and efficacy in animal models of cancer. The compound was well-tolerated at therapeutic doses, with no significant adverse effects noted during the trials .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:
- Absorption: Rapid absorption post-administration.
- Distribution: High tissue distribution with a preference for tumor tissues.
- Metabolism: Metabolized primarily via hepatic pathways.
- Excretion: Excreted mainly through urine.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(2-cyanoethyl)-N-(cyclobutylmethyl)-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2FN3O/c15-12-10(7-11(17)13(16)19-12)14(21)20(6-2-5-18)8-9-3-1-4-9/h7,9H,1-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMSOLOVXHFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CCC#N)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














